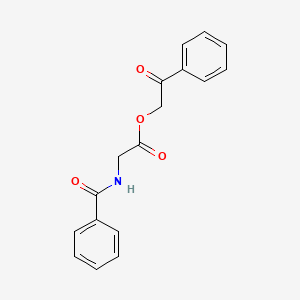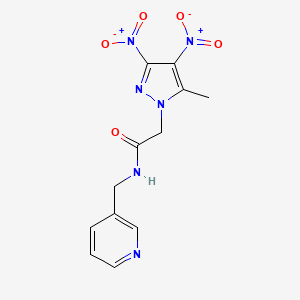![molecular formula C20H24N4O2 B4893720 N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, commonly known as APAP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. APAP is a derivative of acetaminophen, a widely used analgesic and antipyretic drug.
作用機序
The mechanism of action of APAP involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which are responsible for the production of prostaglandins, which are involved in pain and inflammation. APAP also activates the endocannabinoid system, which plays a role in pain modulation. The exact mechanism of action of APAP is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
APAP has been shown to have various biochemical and physiological effects. APAP has been shown to reduce pain and inflammation by inhibiting COX-2 enzymes and activating the endocannabinoid system. APAP has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus. APAP has been shown to have a low toxicity profile compared to other analgesic drugs such as aspirin and ibuprofen.
実験室実験の利点と制限
APAP has several advantages for lab experiments. APAP is easy to synthesize and has a high purity, which makes it suitable for various experiments. APAP has a low toxicity profile, which makes it safe for use in animal studies. However, APAP has some limitations for lab experiments. APAP has a short half-life, which makes it difficult to study its long-term effects. APAP also has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for different applications.
将来の方向性
There are several future directions for the study of APAP. APAP has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Further investigation is needed to determine the optimal dosage and administration route for these applications. APAP has also been investigated for its potential use in the treatment of cancer. Further investigation is needed to determine the mechanism of action and efficacy of APAP in cancer treatment. APAP has also been investigated for its potential use in the treatment of opioid addiction. Further investigation is needed to determine the safety and efficacy of APAP in this application.
Conclusion
In conclusion, APAP is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. APAP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. APAP has been shown to exhibit analgesic, antipyretic, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. APAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of APAP, including its potential use in the treatment of neurodegenerative disorders, cancer, and opioid addiction.
合成法
The synthesis method of APAP involves the reaction of 4-acetamidophenol with 1-benzyl-4-phenylpiperazine in the presence of acetic anhydride and pyridine. The reaction yields APAP as a white crystalline solid with a melting point of 163-165°C. The purity of APAP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
APAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. APAP has been shown to exhibit analgesic, antipyretic, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. APAP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16(25)21-17-7-9-18(10-8-17)22-20(26)15-23-11-13-24(14-12-23)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWAQQCKGLYIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)



![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)



![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)
